6-Fluoroisoquinoline-3-carbonitrile
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Overview
Description
6-Fluoroisoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative that has garnered significant attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 6th position and a carbonitrile group at the 3rd position of the isoquinoline ring. The incorporation of fluorine into organic molecules often imparts unique biological activities and enhances the compound’s stability and reactivity .
Preparation Methods
The synthesis of 6-Fluoroisoquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for fluorinated isoquinolines typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
6-Fluoroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in the formation of tetrahydroisoquinoline derivatives .
Scientific Research Applications
6-Fluoroisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex fluorinated compounds, which are used in various chemical reactions and studies.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Fluorinated isoquinolines, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and selectivity. This can result in the modulation of various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
6-Fluoroisoquinoline-3-carbonitrile can be compared with other fluorinated isoquinolines and quinoline derivatives. Similar compounds include:
6-Fluoroquinoline: Another fluorinated derivative with similar applications in pharmaceuticals and materials science.
3-Fluoroisoquinoline: A compound with a fluorine atom at the 3rd position, exhibiting different reactivity and biological properties.
6,7-Difluoroisoquinoline: A derivative with two fluorine atoms, offering unique properties for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated isoquinolines .
Properties
IUPAC Name |
6-fluoroisoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBISVKBXOJAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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